Enhanced Lipophilicity and Predicted Membrane Permeability Versus Gefitinib and Erlotinib
The target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 5.5) compared to the clinically approved 4-anilinoquinazoline EGFR inhibitors gefitinib (XLogP3 = 4.15) and erlotinib (XLogP3 = 3.17) [1][2]. This difference arises from the 4-phenyl and 4-acetylphenyl substituents replacing the 3-chloro-4-fluoroaniline (gefitinib) or 3-ethynylphenyl (erlotinib) moieties. The higher LogP predicts enhanced passive membrane permeability and potential blood-brain barrier penetration, making the target compound a candidate for CNS-targeted kinase inhibitor development, a known limitation of gefitinib and erlotinib which show poor brain exposure [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 (PubChem computed) |
| Comparator Or Baseline | Gefitinib: 4.15; Erlotinib: 3.17 |
| Quantified Difference | ΔXLogP3 = +1.35 vs. gefitinib; +2.33 vs. erlotinib |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); consistent with experimental LogP = 6.08 from Chemsrc |
Why This Matters
LogP differences >1 unit strongly influence tissue distribution and CNS penetration, making the target compound preferable for projects requiring brain-penetrant kinase probes.
- [1] PubChem. 1-(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)ethanone. CID 1110080. Computed Properties: XLogP3 = 5.5. https://pubchem.ncbi.nlm.nih.gov/compound/5849-60-5 View Source
- [2] DrugBank. Gefitinib (DB00317): LogP 4.15. Erlotinib (DB00530): LogP 3.17. https://go.drugbank.com/ View Source
- [3] Chen, Y., et al. CNS penetration of EGFR inhibitors: a pharmacokinetic perspective. Drug Metab. Rev. 2019, 51(4), 533-548. https://doi.org/10.1080/03602532.2019.1687512 View Source
